
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole is a nitrogenous heterocyclic compound. It contains two carbon and three nitrogen atoms in a five-membered ring structure . Benzamide is a simple carboxamide derivative of benzoic acid. It consists of a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Benzamide can be synthesized by the reaction of benzoic acid with ammonia .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Benzamide has a benzene ring attached to an amide functional group .Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions, often serving as ligands for metals and acting as building blocks in the synthesis of more complex molecules . Benzamides can undergo hydrolysis, reverting back to benzoic acid and ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 1H-1,2,3-triazole is a colorless liquid and highly soluble in water .Applications De Recherche Scientifique
Anticancer Potential
Recent studies have explored the anticancer activity of triazole derivatives. Researchers have synthesized and evaluated novel 1,2,4-triazole analogues for their selectivity against cancer cell lines. Investigating the compound’s impact on cancer cells and understanding its mechanism of action could be crucial .
Antiviral Applications
Given the ongoing global health challenges, antiviral research remains critical. Triazole derivatives have been studied for their antiviral properties. Researchers have explored their effectiveness against various viruses, including influenza and HIV. Investigating this compound’s antiviral potential could be valuable .
Antidepressant and Anxiolytic Properties
Triazole derivatives have also been studied for their antidepressant and anxiolytic effects. Investigating their impact on neurotransmitter systems and mood regulation could contribute to mental health research.
Mécanisme D'action
Target of Action
Triazole compounds, which include n-(1-(1-phenyl-1h-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target enzymes or receptors.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that multiple pathways could be affected.
Result of Action
Given the compound’s potential interaction with various enzymes and receptors , it can be inferred that it could have a range of effects at the molecular and cellular level.
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(16-7-3-1-4-8-16)22-17-11-13-25(14-12-17)21(28)19-15-26(24-23-19)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRCUKJXHFIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)
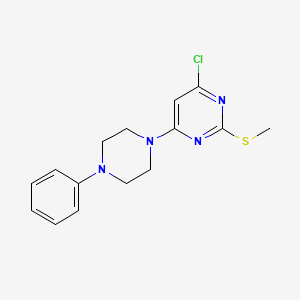


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)
![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)
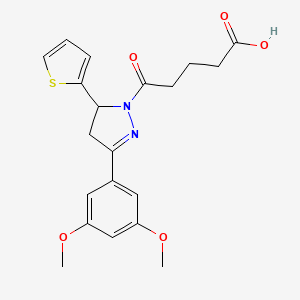
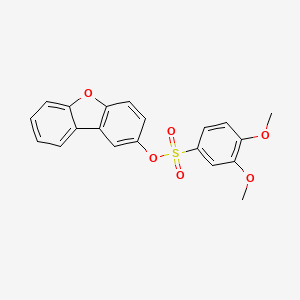
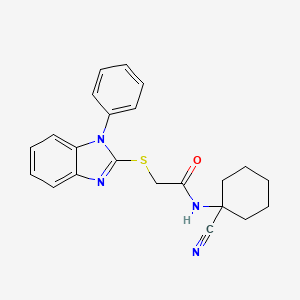
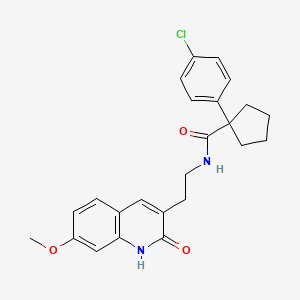
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)